molecular formula C10H8F2O3 B13702901 Methyl 3-(2,5-difluorophenyl)-2-oxopropanoate

Methyl 3-(2,5-difluorophenyl)-2-oxopropanoate

Cat. No.: B13702901
M. Wt: 214.16 g/mol
InChI Key: JCZUAUHMWZBKKA-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-difluorophenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It features a difluorophenyl group attached to a 2-oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,5-difluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(2,5-difluorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production suitable for commercial applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of 3-(2,5-difluorophenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(2,5-difluorophenyl)-2-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(2,5-difluorophenyl)-2-oxopropanoate exerts its effects is primarily through its interactions with biological molecules. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, influencing biochemical pathways. The ester moiety can undergo hydrolysis to release active carboxylic acid derivatives, which may further interact with molecular targets.

Comparison with Similar Compounds

  • Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate
  • Methyl 3-(3,5-difluorophenyl)-2-oxopropanoate
  • Methyl 3-(2,6-difluorophenyl)-2-oxopropanoate

Comparison: Methyl 3-(2,5-difluorophenyl)-2-oxopropanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and reactivity profiles, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

methyl 3-(2,5-difluorophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H8F2O3/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12/h2-4H,5H2,1H3

InChI Key

JCZUAUHMWZBKKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=C(C=CC(=C1)F)F

Origin of Product

United States

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